molecular formula C17H13N3O2 B11396883 2-(1,3-benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a]benzimidazole

2-(1,3-benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B11396883
M. Wt: 291.30 g/mol
InChI Key: SXLIFQAPRQUQMO-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group into the imidazobenzimidazole framework . This reaction often employs palladium catalysts such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and ligands like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) in the presence of a base like cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific structural features that combine the benzodioxole and imidazobenzimidazole moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-methylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C17H13N3O2/c1-19-13-4-2-3-5-14(13)20-9-12(18-17(19)20)11-6-7-15-16(8-11)22-10-21-15/h2-9H,10H2,1H3

InChI Key

SXLIFQAPRQUQMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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